Suc-Ala-Ala-pNA

Overview

Description

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, commonly referred to as Suc-Ala-Ala-Ala-pNA, is a synthetic peptide substrate used primarily in enzymatic assays to measure the activity of elastase and other proteases. This compound is particularly valuable in biochemical research due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity through colorimetric methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

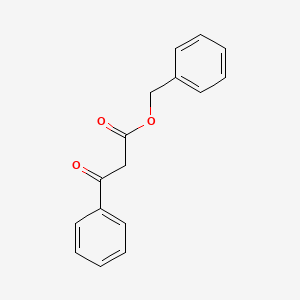

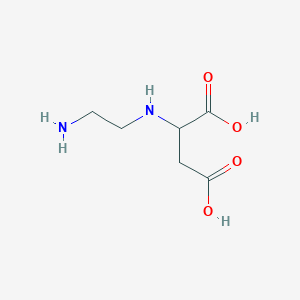

The synthesis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The general synthetic route includes:

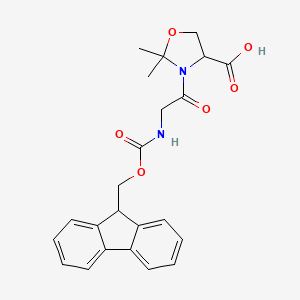

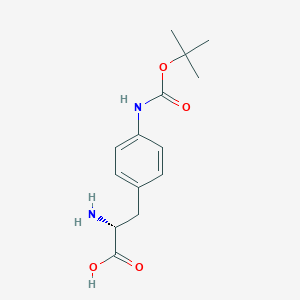

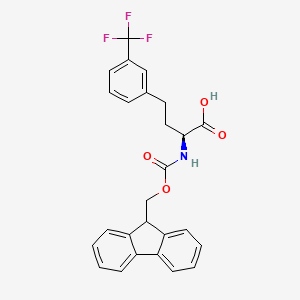

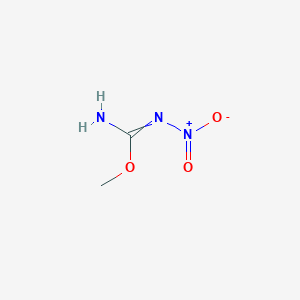

Protection of Amino Groups: The amino groups of the alanine residues are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.

Attachment of p-Nitroanilide: The peptide is then reacted with p-nitroaniline in the presence of a coupling reagent to form the final product.

Industrial Production Methods

Industrial production of N-Succinyl-Ala-Ala-Ala-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Protected Amino Acids: Large quantities of protected amino acids are synthesized and purified.

Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the amino acids efficiently.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ala-Ala-Ala-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Enzymatic Hydrolysis: The compound is commonly used in enzymatic assays with proteases such as elastase. The reaction conditions typically involve

Major Products

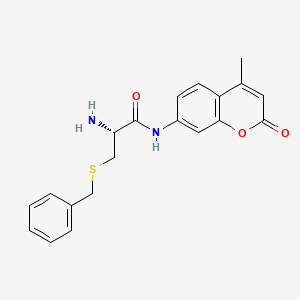

The major product formed from the hydrolysis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide is p-nitroaniline, which is a chromogenic compound that absorbs light at 410 nm, allowing for easy quantification of enzyme activity .

Scientific Research Applications

N-Succinyl-Ala-Ala-Ala-p-nitroanilide has a wide range of applications in scientific research:

Biochemistry: It is used to assay the activity of elastase and other proteases, providing insights into enzyme kinetics and inhibition.

Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, aiding in the diagnosis of diseases related to protease dysregulation.

Pharmacology: It is employed in drug discovery to screen for potential protease inhibitors, which can be developed into therapeutic agents.

Industrial Enzymology: The compound is used to evaluate the activity of industrial enzymes, ensuring their efficacy in various applications.

Mechanism of Action

The mechanism of action of N-Succinyl-Ala-Ala-Ala-p-nitroanilide involves its hydrolysis by proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The molecular targets are the active sites of proteases, where the substrate binds and undergoes hydrolysis. The pathways involved include the catalytic mechanisms of serine proteases, which utilize a serine residue in the active site to facilitate the cleavage of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another chromogenic substrate used to assay chymotrypsin-like serine proteases.

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide: Used to assay elastase activity with a different peptide sequence.

N-Succinyl-Ala-Ala-Val-p-nitroanilide: Similar to N-Succinyl-Ala-Ala-Ala-p-nitroanilide but with a valine residue instead of the third alanine.

Uniqueness

N-Succinyl-Ala-Ala-Ala-p-nitroanilide is unique due to its specific peptide sequence, which makes it a highly selective substrate for elastase. Its chromogenic properties allow for easy and accurate measurement of enzyme activity, making it a valuable tool in various biochemical and medical research applications .

Properties

IUPAC Name |

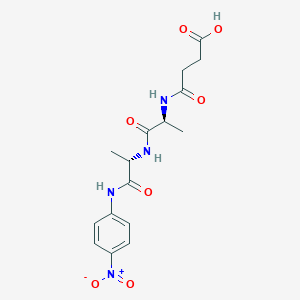

4-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-9(17-13(21)7-8-14(22)23)15(24)18-10(2)16(25)19-11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,18,24)(H,19,25)(H,22,23)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APALOONUKPGKGU-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

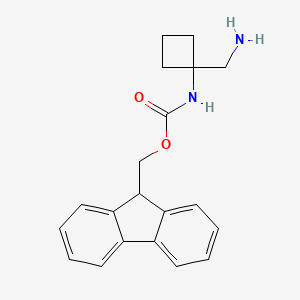

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[[7-cyano-2-[3-[3-[[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,7-naphthyridin-8-yl]amino]-2-methylphenyl]-2-methylphenyl]-1,3-benzoxazol-5-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8179962.png)